Tandospirone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

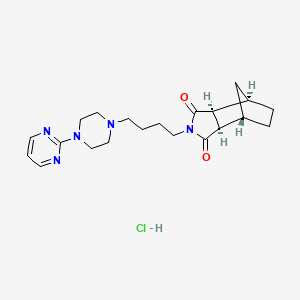

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVFJYKNBOHIMH-DPFKZJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243943 | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99095-10-0 | |

| Record name | Tandospirone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANDOSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tandospirone Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandospirone (B1205299) hydrochloride, an anxiolytic and antidepressant agent of the azapirone class, exerts its therapeutic effects primarily through its potent and selective partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of tandospirone in the central nervous system (CNS). It details the drug's receptor binding profile, downstream signaling cascades, and its modulatory effects on key neurotransmitter systems implicated in anxiety and depressive disorders. This document synthesizes quantitative pharmacological data, outlines key experimental methodologies for its characterization, and presents visual representations of its mechanism of action to support further research and drug development efforts in neuropsychopharmacology.

Introduction

Tandospirone is a second-generation anxiolytic that offers a distinct pharmacological profile compared to traditional benzodiazepines, notably lacking significant sedative, muscle relaxant, and dependence-inducing properties.[1][2] It is approved for the treatment of generalized anxiety disorder and other anxiety-related conditions.[2] Its efficacy is rooted in its highly selective interaction with the serotonergic system, specifically as a partial agonist at the 5-HT1A receptor.[3][4][5] This guide delves into the core mechanisms of tandospirone, providing a technical foundation for researchers and clinicians.

Receptor Binding Profile

Tandospirone's primary pharmacological target is the 5-HT1A receptor, where it exhibits high affinity and acts as a partial agonist.[3][6][7] Its selectivity for the 5-HT1A receptor over other neurotransmitter receptors is a key feature of its pharmacological profile.

Quantitative Binding Affinity Data

The binding affinities of tandospirone for various CNS receptors have been determined through radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of a ligand that is required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Serotonin 5-HT1A | 27 ± 5 | [4][6] |

| Serotonin 5-HT2A | 1300 ± 200 | [8] |

| Serotonin 5-HT1C | 2600 ± 60 | [8] |

| Serotonin 5-HT2 | 1300 - 41000 | [6] |

| Dopamine D1 | 41000 ± 10000 | [8] |

| Dopamine D2 | 1700 ± 300 | [1][8] |

| α1-Adrenergic | 1600 ± 80 | [8] |

| α2-Adrenergic | 1900 ± 400 | [8] |

| Serotonin 5-HT1B | > 100,000 | [8] |

| β-Adrenergic | > 100,000 | [8] |

| Muscarinic Acetylcholine | > 100,000 | [8] |

| Benzodiazepine Site (GABAA) | > 100,000 | [8] |

Table 1: Binding affinities (Ki) of tandospirone for various neurotransmitter receptors. Data are presented as mean ± standard deviation where available.

As indicated in Table 1, tandospirone is significantly more potent at the 5-HT1A receptor, with its affinity for other receptors being two to three orders of magnitude lower.[3][4][6] This selectivity contributes to its favorable side-effect profile compared to less selective anxiolytics.

Signaling Pathways

Tandospirone's partial agonism at the 5-HT1A receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) linked to inhibitory Gi/o proteins.[3][9]

G-Protein Coupling and Downstream Effects

Upon binding to the 5-HT1A receptor, tandospirone stabilizes a receptor conformation that promotes the activation of Gi/o proteins.[3][9] This activation leads to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[9] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets that regulate neuronal excitability.[3][9][10]

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The βγ-subunits of the activated Gi/o protein directly bind to and open GIRK channels.[9] This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal firing.

References

- 1. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]

- 2. What is Tandospirone Citrate used for? [synapse.patsnap.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Tandospirone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Tandospirone Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tandospirone (B1205299) hydrochloride, a potent and selective 5-HT1A receptor partial agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data analysis, and visualization of key processes.

Introduction

Tandospirone is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs.[1] Its therapeutic effects are primarily attributed to its activity as a partial agonist of the serotonin (B10506) 5-HT1A receptor.[2][3] Tandospirone hydrochloride is the water-soluble salt form, which is commonly used in research and pharmaceutical formulations. This guide outlines a representative synthetic route and the analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process, beginning with commercially available starting materials. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each major step.

Representative Synthesis Scheme

The synthesis commences with the formation of an exo-norbornanedicarboximide ring system, followed by alkylation and subsequent coupling with 2-(1-piperazinyl)pyrimidine. The final step involves the formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of exo-2,3-Norbornanedicarboximide

This step involves the Diels-Alder reaction of cyclopentadiene (B3395910) and maleic anhydride (B1165640) to form the endo-adduct, which is then isomerized to the more stable exo-isomer, followed by imidization.

-

Materials: Cyclopentadiene, maleic anhydride, ammonia (B1221849) solution.

-

Procedure:

-

Freshly cracked cyclopentadiene is reacted with maleic anhydride to yield cis-5-norbornene-endo-2,3-dicarboxylic anhydride.[1]

-

The endo-anhydride is then subjected to thermal or acid-catalyzed isomerization to form the exo-anhydride.[4]

-

The resulting Norbornane-2exo,3exo-dicarboxylic acid-anhydride is treated with an aqueous solution of ammonia, followed by heating to effect imidization, yielding exo-2,3-norbornanedicarboximide.[1]

-

-

Purification: The product can be purified by recrystallization.

-

Typical Yield: High yields are expected for this sequence.

Step 2: Alkylation of exo-2,3-Norbornanedicarboximide

The imide is N-alkylated using 1,4-dibromobutane (B41627) to introduce the butyl spacer.

-

Materials: exo-2,3-Norbornanedicarboximide, 1,4-dibromobutane, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

To a solution of exo-2,3-norbornanedicarboximide in DMF, add potassium carbonate and 1,4-dibromobutane.[1]

-

The reaction mixture is heated with stirring for several hours.

-

After completion, the reaction is cooled, and the product, N-(4-bromobutyl)-exo-2,3-norbornanedicarboximide, is isolated by extraction.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of Tandospirone Base

The final carbon-nitrogen bond is formed by reacting the brominated intermediate with 2-(1-piperazinyl)pyrimidine.

-

Materials: N-(4-bromobutyl)-exo-2,3-norbornanedicarboximide, 2-(1-piperazinyl)pyrimidine, a base (e.g., potassium carbonate), and a solvent (e.g., DMF).

-

Procedure:

-

A mixture of N-(4-bromobutyl)-exo-2,3-norbornanedicarboximide, 2-(1-piperazinyl)pyrimidine, and potassium carbonate in DMF is heated at a temperature range of 113-157°C for 5-10 hours.[5]

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude tandospirone base.[5]

-

-

Purification: The crude product is filtered and can be purified by dissolving in an organic solvent like ethyl acetate, followed by an acid-base extraction. The base is then precipitated by adjusting the pH to 10-11 with a sodium hydroxide (B78521) solution.[5] A yield of approximately 90% can be expected for this step.[5]

Step 4: Formation of this compound

The purified tandospirone base is converted to its hydrochloride salt to improve its solubility and stability.

-

Materials: Tandospirone base, hydrochloric acid (e.g., in isopropanol (B130326) or ethanol).

-

Procedure:

-

The purified tandospirone base is dissolved in a suitable organic solvent (e.g., ethanol (B145695) or isopropanol).

-

A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to obtain a high-purity product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following are key analytical techniques and expected data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₉N₅O₂·HCl |

| Molecular Weight | 419.95 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Specific range to be determined experimentally |

| Solubility | Soluble in water and DMSO[2] |

| Purity (by HPLC) | ≥98%[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the pyrimidine (B1678525) ring, the piperazine (B1678402) ring protons, the butyl chain methylene (B1212753) groups, and the protons of the norbornane (B1196662) system.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the imide, the aromatic carbons of the pyrimidine ring, and the aliphatic carbons of the piperazine, butyl chain, and norbornane framework.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (secondary amine salt) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1770 and ~1700 | C=O stretch (imide) |

| ~1600-1450 | C=C and C=N stretch (aromatic) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 384.2. The fragmentation pattern can provide further structural confirmation.

Mechanism of Action and Signaling Pathway

Tandospirone acts as a partial agonist at the 5-HT1A serotonin receptor.[2][3] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by tandospirone, initiates an intracellular signaling cascade.

The binding of tandospirone to the 5-HT1A receptor activates the associated inhibitory G-protein (Gαi/o).[3] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Ultimately, this signaling cascade results in the modulation of downstream cellular processes, contributing to the anxiolytic effects of tandospirone.

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of tandospirone HCl.

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized tandospirone HCl.

Signaling Pathway of Tandospirone

Caption: The 5-HT1A receptor signaling pathway modulated by tandospirone.

References

Pharmacological Profile of Tandospirone Hydrochloride: A Technical Guide

Introduction

Tandospirone (B1205299) hydrochloride is a non-benzodiazepine anxiolytic and antidepressant agent belonging to the azapirone class of drugs.[1][2] It is utilized in clinical practice in Japan and China for the treatment of generalized anxiety disorder (GAD) and anxiety states associated with various conditions.[3][4] Unlike traditional anxiolytics such as benzodiazepines, tandospirone exhibits a distinct mechanism of action, primarily modulating the serotonergic system, which results in a favorable safety profile with a low potential for dependency and abuse.[1] This technical guide provides an in-depth overview of the pharmacological profile of tandospirone, detailing its mechanism of action, pharmacodynamic properties, pharmacokinetic parameters, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action and Pharmacodynamics

Tandospirone's primary pharmacological effect is mediated through its activity as a potent and selective partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[5][6][7][8] It demonstrates high affinity for this receptor subtype while exhibiting significantly lower affinity for other neurotransmitter receptors.[3][9]

Receptor Binding Profile

In vitro radioligand binding studies using brain homogenates have quantified the binding affinity of tandospirone for various receptors. The data clearly indicate a high selectivity for the 5-HT1A receptor.[9]

Table 1: Receptor Binding Affinities (Ki) of Tandospirone

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Serotonin 5-HT1A | 27 ± 5 | [3][5][6][9] |

| Serotonin 5-HT2A | 1,300 ± 200 | [3] |

| Serotonin 5-HT2C | 2,600 ± 60 | [3] |

| Dopamine (B1211576) D1 | 41,000 ± 10,000 | [3] |

| Dopamine D2 | 1,700 ± 300 | [1][3] |

| α1-Adrenergic | 1,600 ± 80 | [3] |

| α2-Adrenergic | 1,900 ± 400 |[3] |

Tandospirone is essentially inactive at 5-HT1B receptors, serotonin uptake sites, beta-adrenergic, muscarinic cholinergic, and benzodiazepine (B76468) receptors.[5][6][9] Its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), displays some antagonistic activity at the α2-adrenergic receptor.[3][10]

Post-Receptor Signaling Pathway

As a partial agonist, tandospirone activates postsynaptic 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o).[5][6][11] This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[11] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[5][6][11] Concurrently, the Gβγ subunits released from the activated G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, ultimately causing neuronal inhibition.[11]

Key Experimental Protocols

The characterization of tandospirone's pharmacological profile relies on established in vitro and in vivo methodologies.

Protocol: Receptor Binding Affinity Determination

This protocol outlines the general steps for determining the binding affinity (Ki) of tandospirone using competitive radioligand binding assays.

Methodology:

-

Membrane Preparation: Rodent brain tissue (e.g., cortical membranes) is homogenized in a buffered solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

-

Competitive Binding Assay: The prepared membranes are incubated in the presence of:

-

A constant concentration of a specific radioligand for the target receptor (e.g., ³H-8-OH-DPAT for 5-HT1A).

-

Varying concentrations of the unlabeled competitor drug (tandospirone).

-

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated, and bound radioligand is separated from free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of tandospirone that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand used.[9]

Protocol: In Vitro Functional Assay (Adenylate Cyclase Activity)

To determine tandospirone's functional activity as a partial agonist, its effect on adenylyl cyclase is measured.

Methodology:

-

Cell Culture/Membrane Prep: Use cells expressing 5-HT1A receptors or brain tissue membranes.

-

Assay: Incubate the membranes with ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (B1673556) (to stimulate adenylyl cyclase), and varying concentrations of tandospirone.

-

Quantification: Measure the amount of cAMP produced, typically using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

-

Analysis: Compare the inhibition of forskolin-stimulated cAMP production by tandospirone to that of a known full 5-HT1A agonist (e.g., 8-OH-DPAT). This comparison allows for the determination of its intrinsic activity. Tandospirone demonstrates approximately 60% of the agonist effect of 8-OH-DPAT.[9]

Protocol: In Vivo Pharmacokinetic Analysis in Rodents

This protocol describes the methodology to determine key pharmacokinetic parameters in an animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: A cohort of animals receives tandospirone intravenously (i.v.) to determine clearance and volume of distribution, while another cohort receives it via intragastric (i.g.) gavage to assess oral absorption and bioavailability. A typical dose used is 20 mg/kg.[12][13]

-

Sample Collection: Blood samples are collected serially at predefined time points post-administration via cannulation.

-

Sample Processing and Analysis: Plasma is separated from the blood samples. The concentrations of tandospirone and its major metabolite, 1-PP, are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Calculation: The plasma concentration-time data are analyzed using non-compartmental methods to calculate parameters like half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC). Absolute oral bioavailability (F%) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral).[12][13]

Pharmacokinetics and Metabolism

Tandospirone is characterized by rapid absorption and extensive metabolism.[12][13] In vitro studies using Caco-2 cell models and ex vivo everted gut sac experiments have shown that tandospirone has good permeability and is absorbed primarily through passive diffusion.[12][13] It is classified as a Biopharmaceutics Classification System (BCS) class I drug, indicating high solubility and high permeability.[12][13]

Despite its good permeability, tandospirone has a very low absolute oral bioavailability (around 0.24% in rats) due to a significant hepatic first-pass effect.[12][13] It is rapidly metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its main active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[7][12][14] This metabolite has a longer half-life than the parent compound.[3][12]

Table 2: Key Pharmacokinetic Parameters of Tandospirone and 1-PP

| Parameter | Tandospirone (Parent Drug) | 1-PP (Metabolite) | Species | Reference |

|---|---|---|---|---|

| t1/2 (Half-life) | 1.38 h (oral), 1.22 h (IV) | 3.50 h (oral) | Rat | [12][13] |

| 2-3 h | 3-5 h | Human | [3] | |

| Tmax (Time to Peak) | 0.16 h (oral) | 2.25 h (oral) | Rat | [12] |

| AUC (0-∞) | 114.7 ng/mL*h (oral) | 1879 ng/mL*h (oral) | Rat | [12] |

| F% (Bioavailability) | 0.24% | - | Rat | [12][13] |

| Primary Enzyme | CYP3A4 | - | Human/Rat | [7][12] |

| Excretion | 70% in urine (0.1% unchanged) | - | Human |[3] |

Clinical Pharmacology Summary

Tandospirone is indicated for the treatment of Generalized Anxiety Disorder (GAD).[15][16] Clinical trials have demonstrated its efficacy in improving anxiety symptoms.[15][17] Studies comparing different dosing regimens suggest that a higher dose (60 mg/day) may offer better efficacy, particularly in improving somatic anxiety symptoms, compared to a lower dose (30 mg/day), with a tolerable safety profile.[15][17][18]

Table 3: Summary of Efficacy in a 6-Week GAD Clinical Trial

| Outcome Measure | Tandospirone (30 mg/day) | Tandospirone (60 mg/day) | p-value | Reference |

|---|---|---|---|---|

| Overall Response Rate | 58.4% | 65.7% | > 0.05 | [17] |

| Significant Response Rate | 22.6% | 34.3% | 0.032 | [17] |

| Early Onset (Week 1) | 19.0% | 35.8% | 0.002 | [16] |

| Early Response (Week 2) | 12.4% | 22.6% | 0.026 |[16] |

Response rates are based on reductions in Hamilton Anxiety Scale (HAMA) scores.

The anxiolytic effect of tandospirone has been shown to correlate with its concentration in both plasma and the brain.[19] Furthermore, tandospirone may potentiate the effects of other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), by increasing dopamine release in the medial frontal cortex.[20]

Conclusion

Tandospirone hydrochloride possesses a distinct pharmacological profile centered on its selective partial agonism at the 5-HT1A receptor. Its mechanism involves the modulation of the adenylyl cyclase signaling pathway, leading to neuronal inhibition. While its high permeability allows for rapid absorption, extensive first-pass metabolism via CYP3A4 results in low oral bioavailability of the parent drug but significant levels of its active metabolite, 1-PP. This profile distinguishes it from other anxiolytic classes, offering an effective therapeutic option for generalized anxiety disorder with a minimal risk of dependence.

References

- 1. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. Tandospirone - Wikipedia [en.wikipedia.org]

- 4. Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic interaction between tandospirone and fluvoxamine in the rat contextual conditioned fear stress model and its functional consequence: Involvement of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandospirone Hydrochloride: An In-depth Technical Guide on its Effects on Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandospirone (B1205299) hydrochloride, an azapirone derivative, is a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] This technical guide delineates the intricate molecular and network-level effects of tandospirone on neuronal circuits. It provides a comprehensive overview of its pharmacodynamics, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and modulatory actions on key neurotransmitter systems. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.

Core Mechanism of Action: 5-HT1A Receptor Partial Agonism

Tandospirone's primary pharmacological activity is mediated through its high affinity and selectivity for the 5-HT1A receptor, where it acts as a partial agonist.[3][4][5] This interaction is central to its anxiolytic and potential antidepressant effects.[1][6] The 5-HT1A receptors are G-protein coupled receptors (GPCRs) found in high densities in limbic and cortical regions, including the hippocampus, amygdala, septum, and raphe nuclei.[6][7][8]

As a partial agonist, tandospirone's effect is dependent on the endogenous serotonergic tone. In states of low serotonin, it exhibits agonist activity, while in states of high serotonin, it can act as a functional antagonist. This modulatory action contributes to the stabilization of serotonergic neurotransmission.[6]

Receptor Binding Profile

Tandospirone demonstrates a high affinity for the 5-HT1A receptor with a significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors.[2][3][4] This selectivity contributes to its favorable side-effect profile compared to less selective anxiolytics.[9]

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1A | 27 ± 5 | [3] |

| 5-HT1C | 2600 ± 60 | [2] |

| 5-HT2 | 1300 | [3] |

| 5-HT2A | 1300 ± 200 | [2] |

| Dopamine (B1211576) D1 | 41000 ± 10000 | [2] |

| Dopamine D2 | 1700 ± 300 | [2] |

| α1-Adrenergic | 1600 ± 80 | [2] |

| α2-Adrenergic | 1900 ± 400 | [2] |

| 5-HT1B | > 100,000 | [2] |

| β-Adrenergic | > 100,000 | [2] |

| Muscarinic Cholinergic | > 100,000 | [2] |

| Benzodiazepine | > 100,000 | [2] |

Table 1: In vitro receptor binding affinities (Ki) of tandospirone hydrochloride.

Signal Transduction Pathways

Activation of the 5-HT1A receptor by tandospirone initiates a cascade of intracellular signaling events. The 5-HT1A receptor is coupled to the inhibitory G-protein, Gi/o.[7][10] This coupling leads to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP).[7][11] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA).[7][8]

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The dissociation of the Gβγ subunit from the G-protein complex directly activates GIRK channels, leading to an efflux of potassium ions (K+) and hyperpolarization of the neuronal membrane.[7][10] This hyperpolarization reduces neuronal excitability.

Tandospirone has also been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting the involvement of the mitogen-activated protein (MAP) kinase pathway.[10]

Effects on Neuronal Circuits and Neurotransmitter Systems

Tandospirone exerts its influence on several critical neuronal circuits implicated in anxiety, depression, and cognitive function.

Serotonergic System

By acting on presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, tandospirone can initially decrease the firing rate of serotonin neurons.[10] However, chronic administration leads to the desensitization of these autoreceptors, resulting in a restoration of serotonergic neuronal firing and an overall increase in serotonin release in projection areas like the prefrontal cortex and hippocampus.[10]

Dopaminergic System

Tandospirone has been demonstrated to increase extracellular dopamine levels in the medial prefrontal cortex (mPFC).[10][12] This effect is thought to be mediated by the activation of 5-HT1A receptors, which can disinhibit dopaminergic neurons in the ventral tegmental area (VTA).[10]

| Treatment | Dopamine Increase in mPFC (% of basal levels) | Reference |

| Tandospirone (5 mg/kg, i.p.) | ~190% | [12] |

| Fluoxetine (10 mg/kg) | ~200% | [12] |

| Tandospirone + Fluoxetine | ~380% | [12] |

Table 2: Effect of tandospirone on extracellular dopamine levels in the rat medial prefrontal cortex.

Glutamatergic and GABAergic Systems

Tandospirone modulates both glutamatergic and GABAergic neurotransmission. It has been shown to inhibit synaptic GABA transmission in the basolateral amygdala by activating presynaptic 5-HT1A receptors on GABAergic nerve terminals.[13] Furthermore, tandospirone can attenuate NMDA receptor antagonist-induced increases in glutamate (B1630785) release, suggesting a modulatory role in excitatory neurotransmission.[14]

Effects on Hippocampal Neurogenesis

Chronic treatment with tandospirone has been shown to increase hippocampal neurogenesis.[15][16] This effect is implicated in its potential antidepressant properties. Studies have demonstrated that tandospirone administration leads to a dose-dependent increase in the number of doublecortin (DCX)-positive cells, a marker for newborn neurons, in the dentate gyrus of the hippocampus.[15][16]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Level Measurement

-

Objective: To measure extracellular levels of dopamine and serotonin in specific brain regions.

-

Animal Model: Freely moving male Wistar or Sprague-Dawley rats.[12]

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[12]

-

Drug Administration: Tandospirone is administered via intraperitoneal (i.p.) injection.[12]

Immunohistochemistry for Neurogenesis Assessment

-

Objective: To quantify the number of newly formed neurons in the hippocampus.

-

Treatment Paradigm: Chronic administration of tandospirone or vehicle once daily for a specified period (e.g., 14 or 28 days).[15][16]

-

Tissue Preparation: Following the treatment period, animals are euthanized, and their brains are perfused and fixed. Brains are then sectioned using a cryostat or vibratome.

-

Immunostaining: Brain sections are incubated with a primary antibody against a marker of immature neurons, such as doublecortin (DCX). This is followed by incubation with a fluorescently labeled secondary antibody.

-

Microscopy and Quantification: Sections are imaged using a fluorescence or confocal microscope. The number of DCX-positive cells in the dentate gyrus is counted using stereological methods.[15][16]

Pharmacokinetics

Tandospirone is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.161 hours in rats.[17][18] It undergoes extensive first-pass metabolism, resulting in a low absolute bioavailability of around 0.24% in rats.[17][19] The elimination half-life is relatively short, approximately 1.2 to 1.4 hours in rats.[17][18][19] Its major active metabolite is 1-(2-pyrimidinyl)piperazine (1-PP).[17]

| Parameter | Value (in rats) | Reference |

| Tmax (oral) | 0.161 ± 0.09 h | [17][18] |

| t1/2 (oral) | 1.380 ± 0.46 h | [17][18][19] |

| t1/2 (intravenous) | 1.224 ± 0.39 h | [17][18][19] |

| Absolute Bioavailability | 0.24% | [17][19] |

Table 3: Pharmacokinetic parameters of tandospirone in rats following a 20 mg/kg dose.

Conclusion

This compound's therapeutic effects are rooted in its selective partial agonism at 5-HT1A receptors. This primary action triggers a cascade of downstream events, including the modulation of key second messenger systems and the regulation of multiple neurotransmitter circuits. Its ability to influence serotonergic, dopaminergic, and GABAergic systems, coupled with its positive effects on hippocampal neurogenesis, underscores its complex and multifaceted mechanism of action. This guide provides a comprehensive, data-driven overview to aid in the ongoing research and development of novel therapeutics targeting these intricate neuronal pathways.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Tandospirone - Wikipedia [en.wikipedia.org]

- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]

- 10. oncotarget.com [oncotarget.com]

- 11. Effects of tandospirone on second messenger systems and neurotransmitter release in the rat brain [pubmed.ncbi.nlm.nih.gov]

- 12. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Presynaptic modulation of synaptic gamma-aminobutyric acid transmission by tandospirone in rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Pharmacokinetics and absorption mechanism of tandospirone citrate [frontiersin.org]

- 19. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Anxiety Models for Tandospirone Hydrochloride Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core preclinical models and methodologies used to evaluate the anxiolytic potential of Tandospirone hydrochloride. Tandospirone is a selective partial agonist of the serotonin (B10506) 5-HT1A receptor, a key target in the neurobiology of anxiety.[1][2][3] Its efficacy is predicated on its ability to modulate serotonergic neurotransmission in brain regions critical to mood and stress response, such as the hippocampus and amygdala.[4][5] This document details the experimental protocols for established anxiety models, summarizes key quantitative findings from preclinical studies, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action: 5-HT1A Receptor Modulation

Tandospirone exerts its anxiolytic effects primarily by acting as a partial agonist at the 5-HT1A receptor.[1][4] These receptors are G-protein coupled receptors (GPCRs) found both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in forebrain regions.[4][6]

Activation of the postsynaptic 5-HT1A receptor by Tandospirone initiates a signaling cascade through the Gαi/o protein subunit.[7] This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7][8] The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), ultimately inhibiting neuronal activity and producing an anxiolytic effect.[1][7][8] Concurrently, the release of the Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, which further dampens neuronal excitability.[7]

Signaling Pathway of Tandospirone at the 5-HT1A Receptor

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]

- 5. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonergic Mechanisms in Anxiolytic Effect of Tandospirone in the Vogel Conflict Test [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Tandospirone Hydrochloride's Role in Hippocampal Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandospirone (B1205299), a selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, has demonstrated significant potential in modulating adult hippocampal neurogenesis. This technical guide provides an in-depth analysis of the preclinical evidence supporting the role of tandospirone hydrochloride in promoting the birth of new neurons in the hippocampus. It summarizes key quantitative data from pivotal studies, details the experimental protocols utilized, and elucidates the proposed signaling pathways through which tandospirone exerts its neurogenic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Adult hippocampal neurogenesis, the process of generating new functional neurons in the dentate gyrus of the hippocampus, is intricately linked to mood regulation, cognitive function, and the pathophysiology of neuropsychiatric disorders such as depression and anxiety.[1] A growing body of evidence suggests that therapeutic interventions capable of enhancing hippocampal neurogenesis may offer novel treatment strategies for these conditions. This compound, an anxiolytic and antidepressant agent, has emerged as a promising compound in this regard due to its specific action on the 5-HT1A receptor, a key regulator of neurogenic processes. This guide synthesizes the current understanding of tandospirone's impact on hippocampal neurogenesis, providing a technical overview for the scientific community.

Quantitative Data on the Effects of Tandospirone on Hippocampal Neurogenesis

Chronic administration of tandospirone has been shown to robustly increase the number of immature neurons in the dentate gyrus of adult rats. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of Chronic Tandospirone Administration on the Number of DCX-Positive Cells in the Dentate Gyrus of Adult Rats

| Treatment Group | Dose (mg/kg) | Duration | Number of DCX-Positive Cells per mm³ of Dentate Gyrus (Mean ± SEM) | Fold Change vs. Vehicle | p-value vs. Vehicle |

| Vehicle | - | 14 days | 3050 ± 250 | 1.0 | - |

| Tandospirone | 1 | 14 days | 4850 ± 350 | 1.59 | < 0.05 |

| Tandospirone | 10 | 14 days | 6950 ± 400 | 2.28 | < 0.001 |

Data extracted from Mori et al., 2014.

Table 2: Effect of Chronic Tandospirone Administration on Psychosocial Stress-Induced Changes in the Density of DCX-Positive Cells in the Rat Dentate Gyrus

| Treatment Group | Condition | Density of DCX-Positive Cells (cells/mm²) (Mean ± SEM) | % of Control | p-value |

| Vehicle | No Stress (Control) | 100 ± 8.5 | 100% | - |

| Vehicle | Stress | 65 ± 7.2 | 65% | < 0.05 vs. Control |

| Tandospirone (10 mg/kg) | Stress | 95 ± 9.1 | 95% | < 0.05 vs. Vehicle + Stress |

Data extrapolated from figures and statistical analyses presented in Murata et al., 2015. Chronic tandospirone treatment reversed the psychosocial stress-induced decrease in the density of DCX-positive cells in the dentate gyrus.

Key Signaling Pathways

Tandospirone's pro-neurogenic effects are primarily mediated through its partial agonism at the 5-HT1A receptor. Activation of this G-protein coupled receptor initiates a cascade of intracellular signaling events that converge on the regulation of gene expression related to neuronal proliferation, differentiation, and survival.

References

An In-depth Technical Guide to the Chemical Properties of Tandospirone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Tandospirone hydrochloride, a potent and selective serotonin (B10506) 5-HT1A receptor partial agonist. The information is curated for professionals engaged in neuroscience research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Physicochemical Properties

This compound is the salt form of Tandospirone, an anxiolytic and antidepressant agent belonging to the azapirone class of compounds. Its fundamental chemical and physical properties are summarized below.

| Property | Value | References |

| IUPAC Name | (1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | [1] |

| Synonyms | SM-3997 hydrochloride, Metanopirone hydrochloride | [2][3] |

| CAS Number | 99095-10-0 | [4] |

| Molecular Formula | C₂₁H₃₀ClN₅O₂ | [1][4] |

| Molecular Weight | 419.95 g/mol | [1] |

| Solubility | Soluble to 100 mM in Water and DMSO |

Pharmacological Profile: Receptor Binding Affinity

Tandospirone's therapeutic effects are primarily attributed to its high affinity and partial agonist activity at the 5-HT1A serotonin receptor. Its selectivity profile is a key characteristic, showing significantly lower affinity for other neurotransmitter receptors. This selectivity minimizes off-target effects commonly associated with less specific anxiolytic agents. The binding affinities (Ki) for various receptors have been determined through radioligand binding assays.

| Receptor Target | Binding Affinity (Ki, nM) | References |

| Serotonin 5-HT1A | 27 | [2] |

| Serotonin 5-HT1C | 2,600 | |

| Serotonin 5-HT2A | 1,300 | |

| Dopamine D₁ | 41,000 | |

| Dopamine D₂ | 1,700 | |

| α₁-Adrenergic | 1,600 | |

| α₂-Adrenergic | 1,900 | |

| Serotonin 5-HT1B | Inactive (>100,000) | |

| β-Adrenergic | Inactive (>100,000) | |

| Muscarinic Acetylcholine | Inactive (>100,000) | |

| Benzodiazepine Site (GABA-A) | Inactive (>100,000) |

Mechanism of Action and Signaling Pathway

Tandospirone functions as a partial agonist at the postsynaptic 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[5] The binding of Tandospirone initiates a conformational change in the receptor, leading to the activation of the Gi/o protein.

The activated Gi/o protein, in turn, inhibits the enzyme adenylyl cyclase.[5] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), a key enzyme in many cellular signaling cascades.[5] This cascade ultimately modulates neuronal excitability in brain regions associated with anxiety and mood, such as the hippocampus and raphe nuclei.

Experimental Protocols

The characterization of this compound relies on standardized biochemical assays. Below are detailed methodologies for two key experiments: a radioligand binding assay to determine affinity (Ki) and a functional assay to measure its effect on cAMP production.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of Tandospirone for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in 5-HT1A receptors (e.g., rat hippocampus or cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a selective 5-HT1A radioligand (e.g., [³H]8-OH-DPAT), and serially diluted concentrations of this compound.

-

For determining total binding, add vehicle instead of Tandospirone.

-

For determining non-specific binding, add a high concentration of a non-labeled 5-HT1A agonist/antagonist (e.g., serotonin).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Tandospirone to generate a competition curve.

-

Determine the IC₅₀ (the concentration of Tandospirone that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Adenylyl Cyclase Inhibition (cAMP Measurement)

This assay measures the functional consequence of 5-HT1A receptor activation by quantifying the inhibition of cAMP production.

Methodology:

-

Cell Culture and Plating:

-

Culture a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Seed the cells into a multi-well plate and grow to near confluence.

-

-

Assay Procedure:

-

Wash the cells and replace the medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate adenylyl cyclase activity by adding a known activator, such as Forskolin, to all wells (except for the basal control).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Terminate the reaction and lyse the cells using the lysis buffer provided in a commercial cAMP detection kit.

-

Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay format, such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

-

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Calculate the cAMP concentration for each Tandospirone concentration.

-

Plot the percentage of Forskolin-stimulated cAMP activity against the log concentration of Tandospirone.

-

Determine the EC₅₀ (the concentration of Tandospirone that produces 50% of its maximal inhibitory effect) and the maximal inhibition (Emax) using non-linear regression.

-

References

Tandospirone Hydrochloride and its Interaction with Dopamine Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandospirone (B1205299), an azapirone derivative, is a potent and selective partial agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. While its primary mechanism of action is centered on the serotonergic system, there is growing interest in its indirect modulation of dopamine (B1211576) pathways. This technical guide provides a comprehensive overview of the interaction between tandospirone hydrochloride and the dopamine system, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The evidence indicates that tandospirone's influence on dopamine is primarily indirect, mediated by its potent effects on the 5-HT1A receptor, leading to downstream changes in dopamine release in specific brain regions. Its direct interaction with dopamine receptors is characterized by a significantly low affinity.

Introduction

This compound is clinically utilized for the treatment of anxiety and depressive disorders. Its therapeutic efficacy is largely attributed to its role as a partial agonist at 5-HT1A receptors.[1] The serotonergic system is intricately linked with other neurotransmitter systems, including the dopaminergic system, which is pivotal in regulating mood, motivation, and motor control. Understanding the interplay between tandospirone and dopamine is crucial for elucidating its full pharmacological profile and exploring its therapeutic potential in dopamine-related disorders such as Parkinson's disease and schizophrenia.[2] This guide synthesizes the current knowledge on this topic, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data: Receptor Binding Affinity and In Vivo Effects

Tandospirone exhibits a high affinity and selectivity for the 5-HT1A receptor, while its affinity for dopamine receptors is substantially lower. The following tables summarize the key quantitative findings from various preclinical studies.

Table 1: Receptor Binding Affinities (Ki) of Tandospirone

| Receptor Subtype | Ki (nM) | Species | Tissue/System | Reference(s) |

| 5-HT1A | 27 ± 5 | Rat | Brain Homogenates | [3] |

| Dopamine D1 | 1300 - 41000 | Rat | Brain Homogenates | [3] |

| Dopamine D2 | 1300 - 41000 | Rat | Brain Homogenates | [3] |

| Dopamine D4 | < 20 (for Tiospirone, a related compound) | Rat | Cloned Receptor | [4] |

Table 2: In Vivo Effects of Tandospirone on Dopamine Levels

| Brain Region | Drug and Dose | Effect on Dopamine Levels | Species | Experimental Method | Reference(s) |

| Medial Frontal Cortex | Tandospirone (5 mg/kg, i.p.) | ~190% of basal levels | Rat | In Vivo Microdialysis | [5] |

| Medial Frontal Cortex | Tandospirone + Fluoxetine (10 mg/kg) | 380% of basal levels | Rat | In Vivo Microdialysis | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of tandospirone with the dopamine system.

In Vitro Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of tandospirone for dopamine D2 receptors.

Materials:

-

Rat striatal tissue homogenates (source of D2 receptors).

-

[³H]-Spiperone (a radioligand with high affinity for D2 receptors).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. The final pellet is resuspended to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-Spiperone at a concentration near its Kd, and varying concentrations of tandospirone.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of tandospirone that inhibits 50% of specific [³H]-Spiperone binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.

Objective: To measure the effect of tandospirone on dopamine release in the medial prefrontal cortex.

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

A syringe pump and a fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Protocol:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Drug Administration: Administer tandospirone (e.g., 5 mg/kg, i.p.) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.

-

Data Analysis: Quantify the dopamine concentration in each sample by comparing it to a standard curve. Express the post-drug dopamine levels as a percentage of the average baseline concentration.

Drug-Induced Rotational Behavior in 6-OHDA Lesioned Rats

This is a behavioral model used to assess the functional effects of drugs on the dopamine system, particularly in the context of Parkinson's disease models.

Objective: To evaluate the effect of tandospirone on motor behavior in a rat model of Parkinson's disease.

Materials:

-

Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra.

-

A rotometer or a video tracking system.

-

This compound solution.

-

Apomorphine (B128758) (a dopamine agonist).

Protocol:

-

Lesion Creation: Create a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-OHDA into the substantia nigra of rats. This leads to a denervation of dopamine receptors on one side of the brain.

-

Behavioral Testing: Place the lesioned rat in a circular arena equipped with a rotometer or video tracking system.

-

Drug Administration: Administer tandospirone at various doses. In some experiments, a dopamine agonist like apomorphine is co-administered to induce rotational behavior.[6]

-

Data Collection: Record the number of full 360° turns (rotations) the rat makes in both the ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side) directions over a set period (e.g., 60-90 minutes).

-

Data Analysis: Calculate the net rotational score (contralateral turns minus ipsilateral turns). An increase in contralateral rotations suggests a dopamine agonist-like effect, while a decrease or an increase in ipsilateral rotations may indicate a more complex interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dopamine D2 receptor occupancy by perospirone: a positron emission tomography study in patients with schizophrenia and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tandospirone, a 5-HT1A agonist, ameliorates movement disorder via non-dopaminergic systems in rats with unilateral 6-hydroxydopamine-generated lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Generation: Early-Stage Discovery of Tandospirone Hydrochloride Analogs for 5-HT1A Receptor Modulation

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for novel therapeutics targeting the serotonergic system remains a cornerstone of modern neuroscience research. Tandospirone (B1205299), a clinically approved anxiolytic and antidepressant, exerts its therapeutic effects primarily through partial agonism at the serotonin (B10506) 1A (5-HT1A) receptor. This receptor subtype is a well-validated G-protein coupled receptor (GPCR) implicated in the modulation of mood, anxiety, and cognition. The development of tandospirone analogs offers a promising avenue for refining pharmacological profiles, enhancing therapeutic efficacy, and minimizing off-target effects. This technical guide provides an in-depth overview of the core aspects of early-stage discovery research on tandospirone hydrochloride analogs, focusing on their synthesis, pharmacological evaluation, and underlying signaling mechanisms.

Data Presentation: Comparative Pharmacological Profile of Tandospirone and its Analogs

The following tables summarize the quantitative data for tandospirone and a selection of its analogs, facilitating a direct comparison of their binding affinities and functional potencies at the 5-HT1A receptor. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency.

Table 1: 5-HT1A Receptor Binding Affinities (Ki) of Tandospirone and Analogs

| Compound | Structure | 5-HT1A Ki (nM) | Reference |

| Tandospirone | (1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | 27 ± 5 | [1] |

| Buspirone | 8-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-8-azaspiro[4.5]decane-7,9-dione | 14 | [2] |

| Gepirone Analog 1a | N/A | 1.8 | [3] |

| Gepirone Analog 2a | N/A | 0.8 | [3] |

| Gepirone Analog 3a | N/A | 2.5 | [3] |

| Arylpiperazine Analog 9b | N/A | 23.9 | [4][5] |

| Arylpiperazine Analog 12a | N/A | 41.5 | [4][5] |

Table 2: Functional Activity (EC50/IC50) of Tandospirone and Analogs at the 5-HT1A Receptor

| Compound | Assay Type | EC50/IC50 (nM) | Efficacy (% of 8-OH-DPAT) | Reference |

| Tandospirone | Adenylate Cyclase Inhibition | ~50 | ~60% (partial agonist) | [1] |

| Gepirone Analog 1a | N/A | 1.5 (partial agonist) | N/A | [3] |

| Gepirone Analog 2a | N/A | 0.5 (agonist) | N/A | [3] |

| Gepirone Analog 3a | N/A | 2.0 (partial agonist) | N/A | [3] |

Experimental Protocols

Synthesis of Tandospirone Analogs

The synthesis of tandospirone analogs, particularly those belonging to the arylpiperazine class, typically involves a multi-step process. A representative synthetic scheme is outlined below, followed by a general experimental protocol. The long-chain arylpiperazine structure is a versatile template for designing central nervous system drugs that target serotonin and dopamine (B1211576) receptors.[4][5]

Scheme 1: General Synthesis of N-Arylpiperazine Analogs

Caption: General reaction scheme for the synthesis of N-arylpiperazine analogs.

Representative Protocol: Synthesis of N-{3-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}arylamides [6]

-

Synthesis of 2-(3-nitrophenyl)-1-(4-arylpiperazin-1-yl)ethan-1-ones: To a solution of the appropriate arylpiperazine (52 mmol) and 3-nitrophenylacetic acid (52 mmol) in dry DMF (170 mL), triethylamine (B128534) (57.2 mmol) is added. The mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired ketone.

-

Synthesis of 1-(3-nitrophenethyl)-4-arylpiperazines: The ketone from the previous step is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an appropriate solvent like THF. The reaction is typically carried out at room temperature or with gentle heating. After completion, the reaction is quenched, and the product is extracted and purified.

-

Synthesis of 3-[2-(4-arylpiperazin-1-yl)ethyl]anilines: The nitro group of the 1-(3-nitrophenethyl)-4-arylpiperazine is reduced to an amine. This is commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Synthesis of N-{3-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}arylamides: The final amide is formed by coupling the aniline (B41778) derivative with a desired carboxylic acid or its activated derivative (e.g., acid chloride) in the presence of a coupling agent and a base.

5-HT1A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human 5-HT1A receptor, or from rat brain tissue (e.g., hippocampus).

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Test Compound: Tandospirone analog of interest.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Repeat the centrifugation and resuspension steps. Determine the protein concentration of the final membrane suspension.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competitive Binding: Assay buffer, radioligand, various concentrations of the test compound, and membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate an inhibition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT1A Receptor Functional Assay: cAMP Accumulation Assay

This assay measures the functional activity of a compound at the 5-HT1A receptor by quantifying its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Since the 5-HT1A receptor is a Gi/o-coupled receptor, its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (B1673556): An activator of adenylyl cyclase.

-

Test Compound: Tandospirone analog of interest.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

Protocol:

-

Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer.

-

Assay Procedure (for an agonist):

-

Aspirate the culture medium from the cells and add the stimulation buffer.

-

Add the different concentrations of the test compound to the wells.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each well from the standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect of the compound).

-

Mandatory Visualizations

5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A receptor signaling cascade upon agonist binding.

Experimental Workflow for Analog Screening

Caption: A typical workflow for the early-stage discovery and screening of tandospirone analogs.

The early-stage discovery of this compound analogs represents a vibrant area of research with the potential to deliver next-generation therapeutics for anxiety and depressive disorders. By leveraging established synthetic strategies and robust pharmacological screening assays, researchers can systematically explore the structure-activity relationships of these compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals, facilitating the rational design and evaluation of novel 5-HT1A receptor modulators with improved therapeutic profiles. The continued exploration of this chemical space holds significant promise for addressing the unmet medical needs of patients with central nervous system disorders.

References

- 1. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel, flexible, and conformationally defined analogs of gepirone: synthesis and 5-HT1A, 5-HT2A, and D2 receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

Tandospirone Hydrochloride: A Deep Dive into its Efficacy in Mitigating Stress-Induced Behavioral Changes in Animal Models

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tandospirone (B1205299) hydrochloride, a potent and selective partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor, has demonstrated significant promise in preclinical models for the management of stress-related disorders.[1][2] This technical guide provides an in-depth analysis of the effects of tandospirone on stress-induced behavioral alterations in animal models. It summarizes key quantitative data from various behavioral paradigms, details the experimental protocols used to induce and assess stress, and visually represents the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anxiolytic and antidepressant therapies.

Introduction